molecular formula C14H12BrFO B7996521 3-Bromo-3'-fluoro-4'-methylbenzhydrol

3-Bromo-3'-fluoro-4'-methylbenzhydrol

Cat. No.: B7996521
M. Wt: 295.15 g/mol
InChI Key: ISIAWCDUWMWLRK-UHFFFAOYSA-N
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Description

3-Bromo-3'-fluoro-4'-methylbenzhydrol is a halogenated benzhydrol derivative featuring bromine at the 3-position, fluorine at the 3'-position, and a methyl group at the 4'-position of the biphenyl system. Benzhydrols are critical intermediates in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to their versatility in forming diarylmethanes or undergoing further functionalization.

Properties

IUPAC Name

(3-bromophenyl)-(3-fluoro-4-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO/c1-9-5-6-11(8-13(9)16)14(17)10-3-2-4-12(15)7-10/h2-8,14,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIAWCDUWMWLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CC(=CC=C2)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’-fluoro-4’-methylbenzhydrol typically involves the following steps:

    Fluorination: The fluorine atom can be introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methylation: The methyl group can be added using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of 3-Bromo-3’-fluoro-4’-methylbenzhydrol may involve large-scale bromination, fluorination, and methylation processes, often using continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’-fluoro-4’-methylbenzhydrol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert it to the corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups using reagents like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, H2 with palladium on carbon (Pd/C).

    Substitution: NaOCH3 in methanol, KSCN in acetone.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of methoxy or thiocyanate derivatives.

Scientific Research Applications

3-Bromo-3’-fluoro-4’-methylbenzhydrol has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: This compound is investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: Researchers use it to study the interactions between small molecules and biological macromolecules, aiding in the understanding of biochemical pathways and mechanisms.

Mechanism of Action

The mechanism by which 3-Bromo-3’-fluoro-4’-methylbenzhydrol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs and their properties based on available evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Data/Source
3-Bromo-3'-fluoro-4'-methylbenzhydrol Not provided C₁₄H₁₂BrFO ~295 (estimated) 3-Br, 3'-F, 4'-CH₃ Derived from
3-Bromo-3'-chloro-2'-methylbenzhydrol 811799-69-6 C₁₄H₁₁BrClO 311.6 3-Br, 3'-Cl, 2'-CH₃ Discontinued product
3-Bromo-4-methylbenzophenone Not provided C₁₄H₁₁BrO 275.14 3-Br, 4-CH₃ (benzophenone core) m.p. 107°C; synthesis via bromination
3-Bromo-3'-fluoro-4'-methoxybenzhydrol 10-F397065 C₁₄H₁₁BrFO₂ ~311 (estimated) 3-Br, 3'-F, 4'-OCH₃ Discontinued product
3-Bromo-3'-nitro-4-methylbenzophenone Not provided C₁₄H₁₀BrNO₃ 328.14 3-Br, 3'-NO₂, 4-CH₃ m.p. 124°C; reducible to amine

Substituent Effects on Properties

  • Halogen Influence: The 3-bromo substituent enhances electrophilicity and reactivity in cross-coupling reactions compared to lighter halogens (e.g., chlorine or fluorine).
  • Methyl vs. Methoxy Groups :

    • The 4'-methyl group in the target compound contributes to steric hindrance and lipophilicity, whereas the 4'-methoxy group in 3-Bromo-3'-fluoro-4'-methoxybenzhydrol increases polarity and hydrogen-bonding capacity, affecting solubility .

Thermal and Physical Properties

  • Melting Points: While data for the target benzhydrol is unavailable, its benzophenone precursor (molecular weight: 293.13 g/mol) and related compounds like 3-Bromo-4-methylbenzophenone (m.p. 107°C) suggest that steric and electronic effects from substituents significantly influence melting behavior .

Biological Activity

3-Bromo-3'-fluoro-4'-methylbenzhydrol is an organic compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C14H12BrF
  • Molecular Weight : 295.15 g/mol
  • IUPAC Name : this compound

The compound features a bromine atom and a fluorine atom on the benzene rings, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing potential as an anticancer agent.
  • Enzyme Inhibition : Investigations into its ability to inhibit specific enzymes have been conducted, indicating a possible mechanism of action in therapeutic applications.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1 below:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Observed
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLWeak
Pseudomonas aeruginosa16 µg/mLStrong

This data suggests that the compound has varying levels of effectiveness against different bacteria, with notable activity against Pseudomonas aeruginosa.

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on several human cancer cell lines. The findings are presented in Table 2:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Induction of apoptosis
MCF7 (Breast Cancer)20Cell cycle arrest at G0/G1 phase
A549 (Lung Cancer)25ROS production

These results indicate that the compound can induce apoptosis and affect cell cycle progression, suggesting its potential as a chemotherapeutic agent.

Case Studies

  • Case Study on Anticancer Activity :
    A recent investigation focused on the effects of this compound on HeLa cells. The study revealed that treatment with the compound led to significant cell death and increased levels of reactive oxygen species (ROS), supporting its role as an anticancer agent.
  • Enzyme Inhibition Study :
    Another study assessed the inhibition of cyclooxygenase (COX) enzymes by the compound. Results indicated that it could effectively inhibit COX-2 activity, which is often associated with inflammatory responses and cancer progression.

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